

Physicochemical Properties of 5-Bromopyrimidin-2(1H)-one Hydrobromide: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromopyrimidin-2(1H)-one hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **5-Bromopyrimidin-2(1H)-one hydrobromide**. Due to the limited availability of experimental data for this specific salt in public literature, this document also includes data for the parent compound, 5-Bromopyrimidin-2(1H)-one, and details established experimental protocols for determining key physicochemical parameters.

Chemical Identity and Structure

5-Bromopyrimidin-2(1H)-one hydrobromide is a heterocyclic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in nucleic acids and their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.^{[1][2][3]} This compound serves as a versatile building block in the synthesis of more complex molecules.^[4]

Table 1: Chemical Identification of **5-Bromopyrimidin-2(1H)-one Hydrobromide**

Identifier	Value	Reference
Chemical Name	5-Bromopyrimidin-2(1H)-one hydrobromide	[4] [5]
CAS Number	81590-30-9	[4] [5] [6]
Molecular Formula	C ₄ H ₄ Br ₂ N ₂ O	[4] [5] [7]
Molecular Weight	255.90 g/mol	[4] [5]
SMILES	Br.BrC1=CNC(=O)N=C1	[5]

| MDL Number | MFCD23135771 |[\[4\]](#)[\[5\]](#) |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical as they influence solubility, absorption, distribution, metabolism, and excretion (ADME). While specific experimental data for the hydrobromide salt is scarce, the properties of the parent compound provide a useful baseline. The hydrobromide salt form is generally expected to exhibit higher aqueous solubility compared to its free base.

Table 2: Summary of Physicochemical Properties

Property	5-Bromopyrimidin-2(1H)-one	5-Bromopyrimidin-2(1H)-one HBr	Reference
Physical Form	Solid (Predicted)	Solid	[8]
Melting Point	230 °C (decomposes)	Data Not Available	[9]
Aqueous Solubility	Data Not Available	Data Not Available	
pKa	7.16 (Predicted)	Data Not Available	

| Spectral Data | Data Not Available | NMR, HPLC, LC-MS data may be available from vendors [\[5\]](#) |

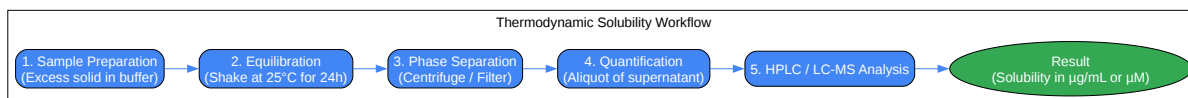
Experimental Protocols for Property Determination

Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail established methodologies for measuring solubility and pKa, which are crucial for drug development.

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.[\[10\]](#)[\[11\]](#)

Detailed Protocol:

- **Preparation:** Add an excess amount of the solid compound (to ensure undissolved solid remains) to a vial containing a precise volume of the test medium (e.g., phosphate-buffered saline, pH 7.4).[\[11\]](#)
- **Equilibration:** Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 hours or more) to ensure equilibrium is reached.[\[10\]](#)
- **Phase Separation:** After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation at high speed or filtration through a suitable filter (e.g., 0.22 μm).[\[10\]](#)
- **Quantification:** Carefully remove an aliquot of the clear supernatant. Dilute the sample if necessary.
- **Analysis:** Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[10\]](#)[\[12\]](#)
- **Calculation:** Quantify the concentration by comparing the analytical response against a calibration curve prepared with known concentrations of the compound. The resulting concentration is the thermodynamic solubility, typically reported in $\mu\text{g/mL}$ or μM .[\[12\]](#)



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Caption: Workflow for Thermodynamic Solubility Determination.

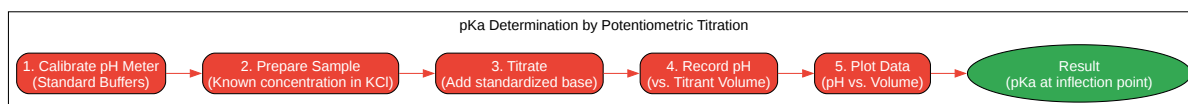
The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is crucial for predicting its behavior in different pH environments, such as the gastrointestinal tract. Potentiometric titration is a highly precise and common method for pKa determination.[13][14]

Detailed Protocol:

- **System Calibration:** Calibrate the potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[15][16]
- **Sample Preparation:** Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[15][16] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15]
- **Initial pH Adjustment:** Place the solution in a thermostatted vessel with a magnetic stirrer. If the compound is a base, acidify the solution with a strong acid (e.g., 0.1 M HCl) to a starting pH of around 2 to ensure the compound is fully protonated.[16]
- **Titration:** Gradually add small, precise volumes of a standardized strong base titrant (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.[15][16]
- **Data Analysis:** Plot the measured pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal titration curve, which

corresponds to the pH at which 50% of the compound is ionized.[14]

- Replication: Perform a minimum of three titrations to ensure the reliability and reproducibility of the result.[15]



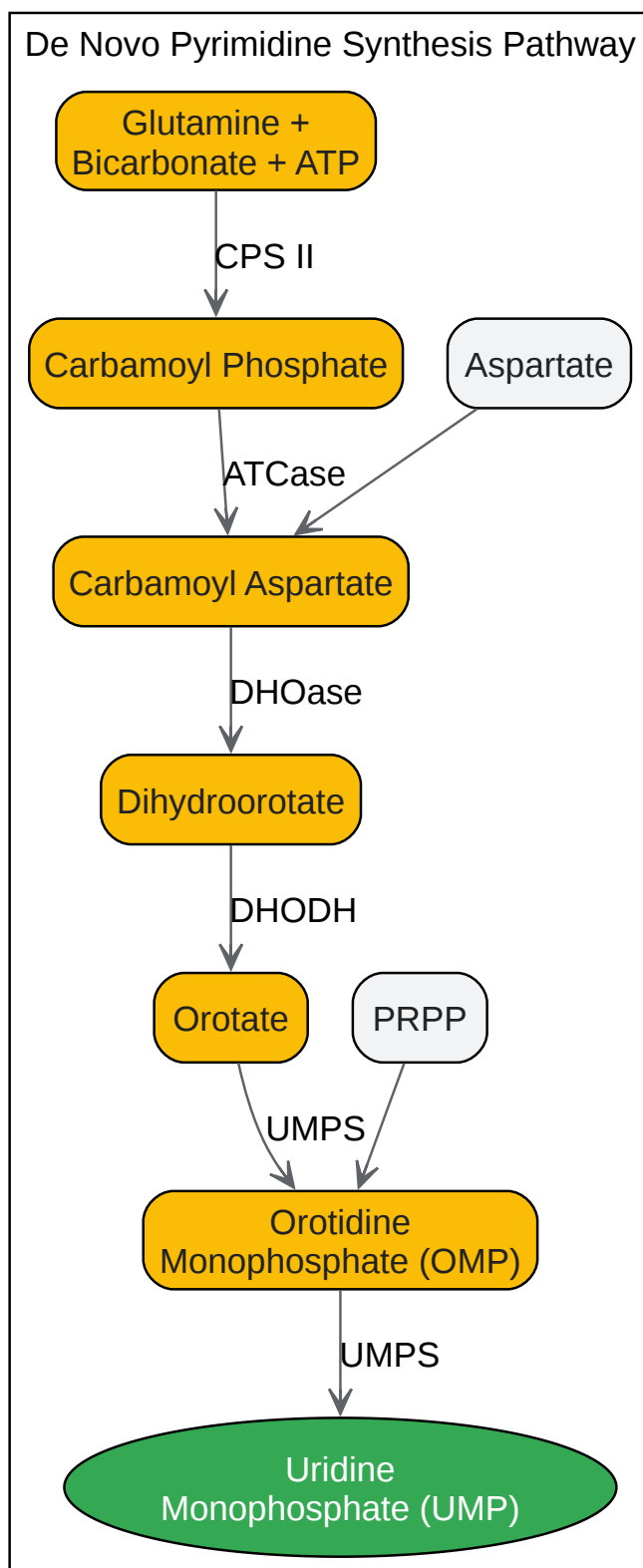
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Caption: Workflow for pKa Determination via Potentiometric Titration.

Biological Context and Signaling Pathways

Pyrimidine analogs are foundational in pharmacology, particularly as antimetabolites in cancer therapy.[2] They can interfere with the synthesis of nucleic acids (DNA and RNA), which is essential for the proliferation of rapidly dividing cells like cancer cells.[17]

The de novo pyrimidine synthesis pathway is the primary route for producing pyrimidine nucleotides in proliferating cells.[18] This pathway is a key target for many chemotherapeutic agents. Understanding this pathway provides a logical framework for the mechanism of action of pyrimidine derivatives. The process begins with simple precursors like bicarbonate and glutamine and proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP), the precursor for other pyrimidine nucleotides.[19] This pathway is tightly regulated, often by signaling pathways such as the PI3K-Akt-mTOR cascade, which are frequently dysregulated in cancer.[20]



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Caption: Simplified de novo pyrimidine biosynthesis pathway.

Disclaimer: This document is intended for informational purposes for research professionals. The lack of extensive, publicly available experimental data on **5-Bromopyrimidin-2(1H)-one hydrobromide** necessitates that users independently verify properties through laboratory analysis.

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